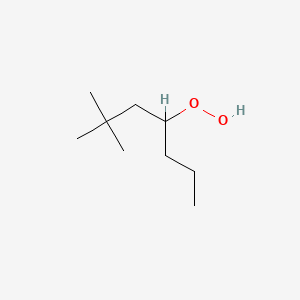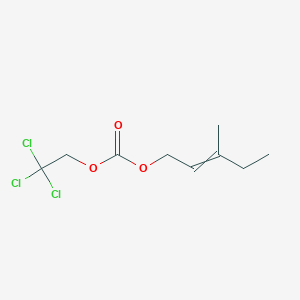![molecular formula C16H22N2O2 B14210650 (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide CAS No. 630400-76-9](/img/structure/B14210650.png)
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a valuable subject for scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide typically involves the coupling of an indole derivative with a suitable amine and carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of amides from carboxylic acids and amines . This reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often employing catalysts and solvents that are easily recoverable and recyclable.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of halogenated or nitrated indole derivatives
Applications De Recherche Scientifique
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth regulation.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation and other physiological processes.
Uniqueness
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential therapeutic applications. Its combination of hydroxyl, amide, and indole functionalities allows for diverse chemical reactivity and biological interactions, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
630400-76-9 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-11(2)15(19)16(20)17-9-8-12-10-18-14-7-5-4-6-13(12)14/h4-7,10-11,15,18-19H,3,8-9H2,1-2H3,(H,17,20)/t11-,15+/m0/s1 |
Clé InChI |
JOTAOFMUQJKRMS-XHDPSFHLSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)NCCC1=CNC2=CC=CC=C21)O |
SMILES canonique |
CCC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)




![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)





![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
